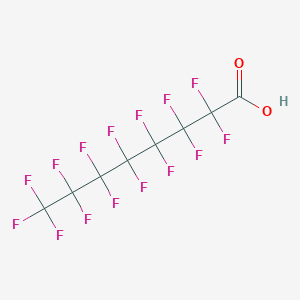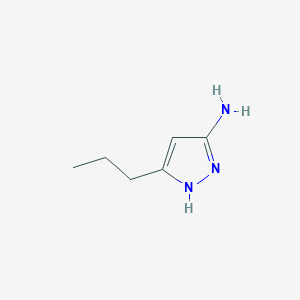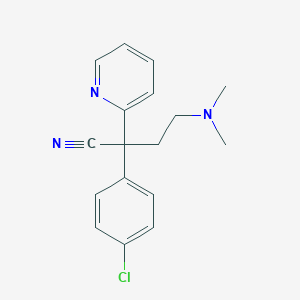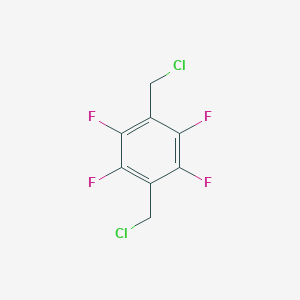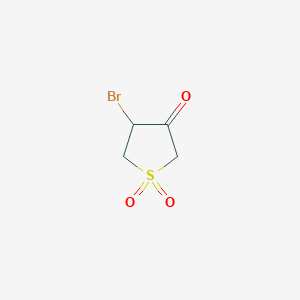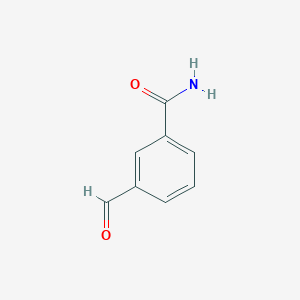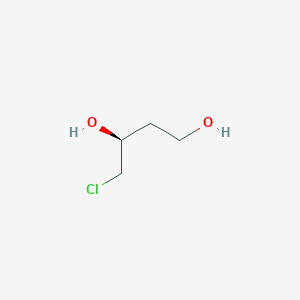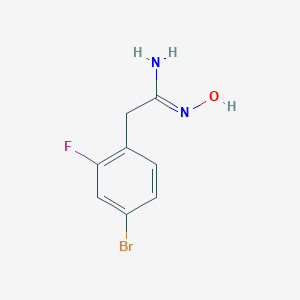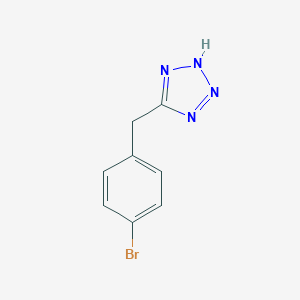
5-(4-Bromo-benzyl)-2H-tetrazole
Vue d'ensemble
Description
Comprehensive Analysis of "5-(4-Bromo-benzyl)-2H-tetrazole"
The compound "5-(4-Bromo-benzyl)-2H-tetrazole" is a derivative of tetrazole, a class of synthetic heterocycles that have found numerous applications across various fields including organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry . Tetrazoles, especially 5-substituted ones, are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is advantageous in drug design .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves cyclization reactions. For instance, tetraphenylethene-based benzimidazoles, which are structurally related to tetrazoles, can be synthesized through the cyclization of aldehydes with phenylenediamines . Similarly, the synthesis of 5-(benzylmercapto)-1H-tetrazole, a related compound, is achieved by reacting benzylthiocyanate with azide under optimized conditions . Although the specific synthesis of "5-(4-Bromo-benzyl)-2H-tetrazole" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be applied, possibly involving a bromination step to introduce the bromo-benzyl moiety.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by a high degree of nitrogen content, which contributes to their reactivity and potential applications. The crystal structures of related compounds, such as 1,4-bis(tetrazole)benzenes, reveal that they can adopt highly twisted conformations with cavities or interface gaps in their crystal packing structures . These structural features are significant as they can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Tetrazole derivatives participate in various chemical reactions. For example, 1,4-bis(tetrazole)benzenes can react with dibromoalkanes to form long-chain alkyl halide derivatives . The Stille reaction, a palladium-catalyzed cross-coupling reaction, is another method used to convert aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles . These reactions highlight the versatility of tetrazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
Tetrazole derivatives exhibit a range of physical and chemical properties. For instance, tetraphenylethene-based benzimidazoles show aggregation-induced emission (AIE) properties, high absolute fluorescence quantum yields, and reversible mechanochromism behaviors . They are also thermally stable with decomposition temperatures above 340 °C . The physical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the provided papers but can be expected to be influenced by the substitution pattern on the tetrazole ring.
Applications De Recherche Scientifique
Liquid Crystals Synthesis
- Application: Tetrazoles such as 5-(4-Bromo-benzyl)-2H-tetrazole are used in the synthesis of novel liquid crystals. These compounds display mesogenic behavior, useful in materials science.
- Details: The synthesis and characterization of new tetrazoles with mesomorphic properties are highlighted. The study emphasizes the role of tetrazole derivatives in the development of liquid crystals, which have potential applications in display technologies and other areas.
- References:
Stille Reaction in Synthesis
- Application: 5-(4-Bromo-benzyl)-2H-tetrazole derivatives are utilized in Stille reactions for preparing various aryl- and heteroaryl-tetrazoles.
- Details: This application involves the transformation of aryl- and heteroaryl-halides to tetrazoles using a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reaction. It's a significant method in synthetic organic chemistry.
- References:
Application in Organic Synthesis
- Application: 5-(4-Bromo-benzyl)-2H-tetrazole and its analogs are used as nucleophilic reagents in organic synthesis.
- Details: The study presents practical methods for generating and using 5-metallo-1-benzyl-1H-tetrazoles in organic synthesis. This demonstrates the versatility of tetrazoles in synthesizing various organic compounds.
- References:
Functionalization of Tetrazoles
- Application: Tetrazoles, including 5-(4-Bromo-benzyl)-2H-tetrazole, are important for the functionalization and synthesis of heterocycles in organic chemistry.
- Details: The review focuses on the preparation and further functionalization of tetrazole derivatives. It covers various synthetic approaches and their applications in drug design and other fields.
- References:
- (Roh et al., 2012)
Hydroarylation under Superelectrophilic Activation
- Application: 5-(4-Bromo-benzyl)-2H-tetrazole derivatives are used in hydroarylation reactions under superelectrophilic activation.
- Details: This research highlights the reaction of tetrazoles with arenes under specific conditions, leading to the formation of hydroarylation products. It's a unique approach in synthetic chemistry.
- References:
Antimicrobial and Antifungal Applications
- Application: Certain tetrazole derivatives exhibit antimicrobial and antifungal properties.
- Details: The synthesis of various tetrazole derivatives and their evaluation for antimicrobial and antifungal activities is discussed. This highlights the potential of tetrazoles in pharmaceutical applications.
- References:
Safety And Hazards
Propriétés
IUPAC Name |
5-[(4-bromophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDQYGUQAPOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-benzyl)-2H-tetrazole | |
CAS RN |
127152-64-1 | |
| Record name | 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

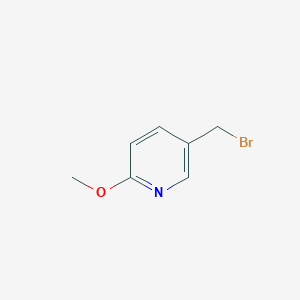
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
